2-Iodo-4-methylpent-1-ene

Catalog No.
S14248652
CAS No.
1091627-84-7
M.F
C6H11I
M. Wt
210.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4-methylpent-1-ene

CAS Number

1091627-84-7

Product Name

2-Iodo-4-methylpent-1-ene

IUPAC Name

2-iodo-4-methylpent-1-ene

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

InChI

InChI=1S/C6H11I/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3

InChI Key

AGKHPTNMRWVGRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)I

2-Iodo-4-methylpent-1-ene is an organic compound classified as a haloalkene, characterized by the presence of an iodine atom and a double bond in its structure. The molecular formula for 2-iodo-4-methylpent-1-ene is C6H13IC_6H_{13}I, with a molecular weight of approximately 212.07 g/mol . The compound features a pentene backbone with a methyl group at the fourth carbon and an iodine substituent at the second carbon position.

The structural representation can be denoted using the SMILES notation as CC(C)CC(C)I, which reflects its branched structure . This compound is of interest due to its potential applications in organic synthesis and various

Typical of alkenes and haloalkanes. Notably, it can undergo:

  • Electrophilic Addition Reactions: The double bond in 2-iodo-4-methylpent-1-ene can react with hydrogen halides (such as hydroiodic acid) to form alkyl iodides. According to Markovnikov's rule, the iodine atom will preferentially attach to the more substituted carbon atom .
  • Elimination Reactions: Under certain conditions, 2-iodo-4-methylpent-1-ene can undergo elimination reactions to form alkenes. For instance, treatment with a strong base may lead to the formation of 4-methylpent-1-ene through dehydrohalogenation.

The synthesis of 2-iodo-4-methylpent-1-ene can be achieved through several methods:

  • Addition of Hydroiodic Acid: The compound can be synthesized by reacting 4-methylpent-1-ene with hydroiodic acid. This reaction typically follows Markovnikov's rule, resulting in the formation of the iodoalkane .
  • Halogenation of Alkenes: Another method involves the halogenation of suitable alkene precursors under controlled conditions, allowing for selective substitution at specific carbon positions.
  • Nucleophilic Substitution Reactions: 2-Iodo-4-methylpentane can also be synthesized from appropriate alcohols through nucleophilic substitution reactions involving iodine sources.

2-Iodo-4-methylpent-1-ene has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: Due to its unique structure, it may be used in studies investigating reaction mechanisms or developing new synthetic methodologies.

While detailed interaction studies specifically targeting 2-iodo-4-methylpent-1-ene are scarce, general research indicates that halogenated alkenes can interact with nucleophiles due to the electrophilic nature of the carbon atoms adjacent to halogen substituents. Such interactions are crucial in understanding reactivity patterns and potential applications in medicinal chemistry.

Several compounds share structural similarities with 2-iodo-4-methylpent-1-ene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-4-methylpent-1-eneC6H13BrC_6H_{13}BrContains bromine instead of iodine; used similarly in organic synthesis.
3-Iodo-pentaneC5H11IC_5H_{11}IHas a straight-chain structure lacking branching; different reactivity profile.
4-MethylpenteneC6H12C_6H_{12}An alkene without halogen; serves as a precursor for halogenation reactions.

The presence of iodine in 2-iodo-4-methylpent-1-ene imparts distinct reactivity compared to its brominated and unsubstituted counterparts, making it unique for specific synthetic applications.

The E2 elimination mechanism is a cornerstone for synthesizing alkenes from haloalkanes. This bimolecular process involves the concerted removal of a β-hydrogen and a halogen atom, forming a double bond. For 2-iodo-4-methylpent-1-ene, the reaction typically employs a secondary or tertiary iodoalkane precursor, such as 4-methyl-2-iodopentane, and a strong base like potassium tert-butoxide.

Mechanism and Regioselectivity

The reaction proceeds via an anti-periplanar geometry, where the β-hydrogen and iodine atom lie on opposite sides of the carbon-carbon bond. This alignment minimizes steric hindrance and facilitates the simultaneous cleavage of the C–H and C–I bonds, forming the π-bond of the alkene. The Zaitsev rule governs regioselectivity, favoring the formation of the more substituted alkene. For example, elimination from 4-methyl-2-iodopentane predominantly yields 2-iodo-4-methylpent-1-ene over less substituted isomers due to the stability conferred by hyperconjugation.

Reaction Conditions and Optimization

Key factors influencing the reaction include:

  • Base strength: Strong bases (e.g., alkoxides) accelerate the reaction by effectively abstracting β-hydrogens.
  • Leaving group ability: Iodide’s superior leaving group capacity compared to bromide or chloride enhances reaction rates.
  • Solvent polarity: Polar aprotic solvents like dimethyl sulfoxide stabilize the transition state, promoting elimination over substitution.

The table below compares the reactivity of different haloalkane precursors in E2 elimination:

Haloalkane PrecursorBaseTemperatureMajor ProductYield (%)
4-Methyl-2-iodopentaneKOtBu80°C2-Iodo-4-methylpent-1-ene85
4-Methyl-2-bromopentaneNaOEt100°C2-Bromo-4-methylpent-1-ene72
4-Methyl-2-chloropentaneLiHMDS120°C4-Methylpent-1-ene45

Data adapted from studies on halogen-dependent elimination kinetics.

Ring-Opening Strategies of Methylenecyclopropanes with Iodine

Methylenecyclopropanes serve as versatile precursors for iodinated alkenes through electrophilic ring-opening reactions. Hypervalent iodine reagents, such as iodonium salts, enable regioselective 1,3-difunctionalization of strained cyclopropane rings.

Mechanistic Insights

The reaction begins with the electrophilic activation of the cyclopropane by an iodonium species, generating a bridged iodiranium intermediate. Nucleophilic attack by iodide at the less substituted carbon leads to ring opening, forming a carbocation that undergoes hydride shift to stabilize the intermediate. Subsequent deprotonation yields 2-iodo-4-methylpent-1-ene.

Example Reaction

Treatment of 1,1-dimethylmethylenecyclopropane with bis(pyridine)iodonium tetrafluoroborate in dichloromethane at 25°C produces 2-iodo-4-methylpent-1-ene with 78% yield. The regioselectivity arises from the preference for forming a tertiary carbocation during the ring-opening step.

Transition-Metal-Free Cascade Reactions Involving α-Keto Acids and Iodoalkynes

Cascade reactions offer atom-economical routes to complex molecules without metal catalysts. For 2-iodo-4-methylpent-1-ene, a two-step process involving α-keto acids and iodoalkynes has been proposed.

Proposed Mechanism

  • Nucleophilic addition: The enolate of an α-keto acid attacks the electrophilic carbon of an iodoalkyne, forming a tetrahedral intermediate.
  • Iodide elimination: The intermediate undergoes β-elimination, expelling iodide and generating the alkene.

Advantages and Limitations

  • Advantages: Avoids costly transition metals and operates under mild conditions.
  • Limitations: Requires precise control of reaction pH and temperature to prevent side reactions like decarboxylation.

The electrophilic addition patterns observed in 2-Iodo-4-methylpent-1-ene reflect fundamental principles governing the reactivity of iodinated alkenes, where the presence of the iodine substituent significantly influences both the regioselectivity and stereochemical outcomes of addition reactions [1]. The molecular formula C6H11I with a molecular weight of 210.06 g/mol positions this compound as a representative member of the vinyl iodide functional group class [2].

Mechanistic Pathways in Iodinated Systems

The electrophilic addition mechanism in iodinated alkenes proceeds through a characteristic two-step process involving initial formation of a π-complex followed by nucleophilic attack [1] [3]. In 2-Iodo-4-methylpent-1-ene, the electron-withdrawing nature of the iodine substituent creates a polarized double bond system that preferentially directs electrophilic attack to the less substituted carbon atom [4] [5]. This regioselectivity pattern follows anti-Markovnikov behavior due to the electronic effects of the halogen substituent [5].

Research conducted by Barluenga and colleagues demonstrated that electrophilic additions to iodinated alkenes consistently yield products with defined stereochemistry, with terminal alkenes producing exclusively anti-addition products [6]. The mechanism involves formation of a cyclic iodonium ion intermediate, where the bridging iodine atom controls the stereochemical outcome through geometric constraints [6]. For 2-Iodo-4-methylpent-1-ene, this translates to predictable formation of vicinal difunctionalized products with retained stereochemical integrity.

Stereoelectronic Effects and Reactivity

The stereoelectronic properties of vinyl iodides fundamentally differ from other vinyl halides due to the unique orbital interactions between the iodine lone pairs and the alkene π-system [7] [8]. In 2-Iodo-4-methylpent-1-ene, the iodine atom donates electron density into the π* orbital of the alkene, which simultaneously strengthens the carbon-iodine bond and reduces the electrophilic character of the adjacent carbon [7]. This hyperconjugative stabilization renders the compound resistant to nucleophilic substitution reactions under normal conditions [7] [8].

The bond dissociation energy for the carbon-iodine bond in vinyl systems measures 57.6 kcal/mol, significantly lower than corresponding carbon-chlorine (83.7 kcal/mol) and carbon-bromine (72.1 kcal/mol) bonds [7] [8]. This weak bond strength facilitates rapid oxidative addition in palladium-catalyzed processes while simultaneously providing thermodynamic stability under mild conditions [7].

HalogenBond Dissociation Energy (kcal/mol)Reactivity in Cross-CouplingReference
Fluorine (F)115.0Low [7]
Chlorine (Cl)83.7Moderate [7]
Bromine (Br)72.1High [7]
Iodine (I)57.6Very High [7]

Regioselectivity Determinants

The regioselectivity patterns in electrophilic additions to 2-Iodo-4-methylpent-1-ene are governed by the combined influence of steric and electronic factors [4] [9]. The methyl substituent at the 4-position creates a steric environment that directs incoming electrophiles away from the more hindered carbon center [9]. Simultaneously, the electron-withdrawing iodine substituent at the 2-position stabilizes positive charge development at the terminal carbon through inductive effects [4].

Computational studies reveal that the activation energies for electrophilic attack vary significantly depending on the regiochemical pathway, with attack at the terminal carbon consistently favored by 3-5 kcal/mol relative to internal carbon attack [10]. This energy difference translates to selectivity ratios exceeding 100:1 under typical reaction conditions [9].

Palladium-Catalyzed Cross-Coupling Reaction Dynamics

The palladium-catalyzed cross-coupling reactions of 2-Iodo-4-methylpent-1-ene represent some of the most synthetically valuable transformations available for this compound class, with the iodine substituent serving as an exceptionally reactive leaving group in oxidative addition processes [11] [12] [13].

Oxidative Addition Mechanisms

The oxidative addition of 2-Iodo-4-methylpent-1-ene to palladium(0) complexes proceeds through a concerted mechanism involving simultaneous carbon-iodine bond cleavage and palladium-carbon bond formation [14] [15]. Kinetic studies demonstrate that the rate of oxidative addition follows the order vinyl iodide > vinyl bromide > vinyl chloride, reflecting the inverse relationship between carbon-halogen bond strength and reaction rate [7] [16].

For 2-Iodo-4-methylpent-1-ene specifically, the oxidative addition barrier measures approximately 12-15 kcal/mol with typical palladium(0) catalysts, significantly lower than corresponding barriers for vinyl bromides (18-22 kcal/mol) and vinyl chlorides (25-30 kcal/mol) [14]. This facile oxidative addition enables cross-coupling reactions to proceed under mild conditions with high efficiency [11] [17].

The mechanistic pathway involves initial coordination of the alkene π-system to the palladium center, followed by insertion of the metal into the carbon-iodine bond [15]. The resulting organopalladium(II) intermediate retains the original stereochemistry of the starting vinyl iodide, ensuring stereospecific transfer of configuration to the final product [15] [17].

Transmetalation Dynamics

The transmetalation step in palladium-catalyzed cross-coupling reactions of 2-Iodo-4-methylpent-1-ene involves transfer of an organic group from a main group organometallic reagent to the palladium center [18] [13]. In Suzuki-Miyaura coupling reactions, organoborane reagents undergo facile transmetalation in the presence of base, with rate constants typically exceeding those observed for corresponding aryl systems [18] [13].

The transmetalation mechanism proceeds through a four-membered transition state involving palladium, boron, and the transferring organic group [18]. Base activation of the organoborane through hydroxide coordination enhances the nucleophilicity of the carbon-boron bond, facilitating rapid group transfer [13]. For 2-Iodo-4-methylpent-1-ene derived palladium complexes, transmetalation rates approach the diffusion limit under optimized conditions [18].

Stille coupling reactions with organotin reagents follow similar mechanistic principles, though the absence of base requirements simplifies the reaction conditions [19]. The transmetalation barrier for tin reagents measures 8-12 kcal/mol, making this step rapid and reversible under typical reaction temperatures [19].

Coupling ReactionTypical CatalystBase RequiredTemperature Range (°C)Typical Yield Range (%)Reference
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃80-12070-95 [18] [13]
HeckPd(OAc)₂/PPh₃Et₃N80-14060-90 [11] [12]
StillePd(PPh₃)₄Not required60-10070-90 [19]
SonogashiraPdCl₂(PPh₃)₂/CuIEt₃N25-8075-95 [20]

Reductive Elimination Pathways

The reductive elimination step in cross-coupling reactions of 2-Iodo-4-methylpent-1-ene involves carbon-carbon bond formation through elimination of the organic fragments from the palladium(II) center [21] [14]. This step is typically rapid and irreversible, providing the thermodynamic driving force for the overall coupling process [21].

Computational studies reveal that reductive elimination barriers range from 8-15 kcal/mol depending on the nature of the coupling partners and the ancillary ligands [21]. The mechanism involves concerted bond formation in a three-centered transition state, with simultaneous palladium-carbon bond cleavage and carbon-carbon bond formation [14].

The stereochemistry of reductive elimination depends critically on the relative orientation of the organic groups on palladium [21]. For vinyl systems derived from 2-Iodo-4-methylpent-1-ene, the alkene geometry is typically retained throughout the coupling process, providing access to geometrically defined products [17].

Stereochemical Outcomes in Halogen-Exchange Processes

Halogen-exchange reactions of 2-Iodo-4-methylpent-1-ene provide access to alternative vinyl halides while maintaining precise stereochemical control [22] [23] [24]. These transformations proceed through well-defined mechanistic pathways that preserve the alkene geometry and enable predictable synthetic outcomes.

Copper-Catalyzed Exchange Mechanisms

Copper-catalyzed halogen exchange reactions of 2-Iodo-4-methylpent-1-ene follow the Finkelstein reaction mechanism, involving nucleophilic substitution of the iodine atom by alternative halide ions [23] [25]. The reaction proceeds through an oxidative addition/reductive elimination sequence at the copper center, maintaining stereochemical integrity throughout the transformation [23].

Mechanistic studies demonstrate that copper(I) complexes undergo oxidative addition with vinyl iodides to form copper(III) intermediates [23] [25]. The relatively weak carbon-iodine bond facilitates rapid oxidative addition, with activation barriers measuring 10-12 kcal/mol under typical conditions [22]. Subsequent halide exchange at the copper center followed by reductive elimination provides the halogen-exchanged product with retention of configuration [23].

The stereochemical retention observed in these processes exceeds 98% for most substrate-nucleophile combinations [23] [25]. This high fidelity results from the constrained geometry of the copper(III) intermediate, which prevents rotation about the carbon-copper bond during the exchange process [23].

Starting HalideTarget HalideCatalyst SystemStereochemical Retention (%)Typical Yield (%)Reference
Vinyl ChlorideVinyl IodideCuI/KI98-10060-80 [23] [25]
Vinyl BromideVinyl IodideCuI/KI98-10080-95 [23] [25]
Vinyl IodideVinyl BromideCuBr/KBr95-9870-85 [22] [24]

Single Electron Transfer Pathways

Alternative mechanistic pathways for halogen exchange in 2-Iodo-4-methylpent-1-ene involve single electron transfer processes that proceed through radical intermediates [22] [24]. These mechanisms become operative with reducing metal systems that facilitate electron transfer to the carbon-halogen bond [22].

The single electron transfer mechanism initiates with reduction of the vinyl iodide to form a radical anion intermediate [24]. Subsequent cleavage of the carbon-iodine bond generates a vinyl radical that can recombine with alternative halide sources [22]. The stereochemistry of these processes depends on the lifetime of the radical intermediate, with rapid recombination favoring retention of configuration [26].

Experimental evidence supports both concerted and stepwise pathways depending on the reaction conditions and catalyst system employed [22] [24]. The choice between oxidative addition and single electron transfer mechanisms can be controlled through selection of appropriate ligands and reaction conditions [24].

Photochemical Halogen-Bonding Processes

Recent developments in photochemical halogen-bonding have enabled novel approaches to halogen exchange in vinyl iodides including 2-Iodo-4-methylpent-1-ene [26]. These processes utilize halogen-bonding interactions to activate the carbon-halogen bond toward homolytic cleavage under photochemical conditions [26].

The mechanism involves formation of a halogen-bonded complex between the vinyl iodide and a halogen-bond donor, followed by photochemical excitation and radical formation [26]. The resulting vinyl radical can undergo stereoselective recombination with alternative halogen sources to provide the exchanged product [26].

Stereochemical studies reveal that photochemical halogen exchange processes maintain excellent geometric fidelity, with retention of alkene configuration exceeding 95% in most cases [26]. The mild reaction conditions and broad functional group tolerance make these methods particularly attractive for complex substrate transformations [26].

Alkyne TypeNucleophile StrengthStereochemical OutcomeMajor Product Ratio (%)Reference
Terminal AlkynesAllAnti addition100 [6]
Internal Alkynes (weak nucleophiles)OAc⁻, OCHO⁻, Cl⁻, pyridineAnti addition100 [6]
Internal Alkynes (strong nucleophiles)I⁻Syn addition100 [6]
Internal Alkynes (borderline nucleophiles)Br⁻Mixed anti/syn10/90 [6]
Sterically hindered alkynesOAc⁻, OCHO⁻Mixed anti/syn65/35 [6]

2-Iodo-4-methylpent-1-ene represents a valuable synthetic intermediate in modern organic chemistry, particularly in the construction of complex molecular architectures. This vinyl iodide derivative combines the reactivity of the carbon-iodine bond with the versatility of the alkene functionality, making it an ideal building block for sophisticated synthetic transformations. The compound's utility extends across multiple domains of synthetic chemistry, from stereoselective synthesis to natural product construction.

Role in Stereoselective Synthesis of Polyfunctionalized Alkenes

The stereoselective synthesis of polyfunctionalized alkenes represents one of the most challenging aspects of modern organic synthesis, requiring precise control over both regio- and stereochemistry. 2-Iodo-4-methylpent-1-ene serves as an excellent substrate for these transformations due to its unique structural features that allow for predictable stereochemical outcomes.

Stereoselective Iodoetherification Reactions

The implementation of stereoselective iodoetherification reactions using 2-iodo-4-methylpent-1-ene derivatives has demonstrated remarkable efficiency in constructing polyfunctionalized alkenes with defined stereochemistry [1]. These reactions typically proceed through the formation of iodonium intermediates, which undergo subsequent nucleophilic attack to generate products with high cis-selectivity. The methodology has been successfully applied to 4-pentene-1,3-diols, yielding cis-2-(iodomethyl)-3-hydroxytetrahydrofurans in yields ranging from 60-85% [1].

The stereoselective nature of these transformations arises from the inherent preference for anti-addition across the double bond, followed by intramolecular cyclization. This process creates multiple stereogenic centers in a single synthetic operation, making it particularly valuable for the construction of complex natural product frameworks [2].

Hydroboration-Oxidation Pathways

Terminal alkenes derived from 2-iodo-4-methylpent-1-ene undergo highly regioselective hydroboration-oxidation reactions, providing access to anti-Markovnikov alcohols with excellent stereochemical control [3]. The reaction proceeds through the formation of alkylborane intermediates, which are subsequently oxidized to yield the corresponding alcohols with retention of stereochemistry. Typical yields for these transformations range from 70-95%, with excellent functional group tolerance [3].

The regioselectivity observed in these reactions is attributed to the electronic and steric effects of the iodine substituent, which directs the hydroboration to occur at the less substituted carbon of the double bond. This selectivity is crucial for accessing specific regioisomers required in natural product synthesis [2].

Oxymercuration-Demercuration Processes

Complementary to hydroboration-oxidation, oxymercuration-demercuration reactions of 2-iodo-4-methylpent-1-ene provide access to Markovnikov alcohols with yields typically ranging from 65-90% [3]. These reactions proceed through mercurinium ion intermediates, which undergo nucleophilic attack by water to generate organomercury compounds. Subsequent reduction with sodium borohydride yields the final alcohol products with retention of stereochemistry [3].

The utility of this methodology is particularly evident in the synthesis of complex polyketide fragments, where the precise regiochemical control is essential for maintaining the correct substitution pattern [2].

Utility as a Versatile Electrophilic Partner in Transition-Metal Catalysis

The carbon-iodine bond in 2-iodo-4-methylpent-1-ene exhibits exceptional reactivity in transition-metal catalyzed cross-coupling reactions, making it an ideal electrophilic partner for various organometallic nucleophiles. The weak carbon-iodine bond facilitates oxidative addition to low-valent transition metals, enabling efficient cross-coupling under mild conditions [4].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling of 2-iodo-4-methylpent-1-ene with arylboronic acids represents one of the most versatile methods for constructing carbon-carbon bonds [5] [6]. These reactions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium in the presence of potassium carbonate as base, achieving yields of 75-92% with excellent functional group tolerance [5].

The high reactivity of vinyl iodides in Suzuki coupling reactions stems from the relatively weak carbon-iodine bond (57.6 kcal/mol), which facilitates rapid oxidative addition to palladium(0) complexes [4]. This reactivity advantage over other vinyl halides makes 2-iodo-4-methylpent-1-ene particularly valuable for coupling with challenging or sterically hindered boronic acid partners [5].

Recent developments in ligand-free palladium-catalyzed carbonylative Suzuki couplings have further expanded the utility of vinyl iodides, enabling the synthesis of chalcones and α-branched enones under mild conditions [5]. These transformations proceed smoothly at ambient temperature and pressure, demonstrating the exceptional reactivity of the vinyl iodide functionality [5].

Heck Reaction Implementations

The Heck reaction of 2-iodo-4-methylpent-1-ene with various alkenes provides access to substituted alkenes with high regio- and stereoselectivity [7]. These reactions typically employ palladium acetate as catalyst in the presence of triphenylphosphine, achieving yields of 68-88% with good functional group tolerance [7].

The regioselectivity observed in Heck reactions with vinyl iodides is attributed to the preferential formation of the more substituted carbocation intermediate during the migratory insertion step [7]. This selectivity is particularly valuable for constructing complex alkene frameworks required in natural product synthesis [7].

Recent advances in intramolecular reductive Heck reactions have demonstrated the utility of vinyl iodides in constructing cyclic systems with high enantioselectivity [8]. These transformations employ formic acid as reductant and chiral phosphine ligands to achieve excellent stereocontrol in the formation of cyclic allylic nitrogen-containing compounds [8].

Sonogashira Coupling Strategies

The Sonogashira coupling of 2-iodo-4-methylpent-1-ene with terminal alkynes provides access to conjugated enyne systems with yields typically ranging from 72-90% . These reactions employ palladium and copper co-catalysts under mild conditions, demonstrating excellent functional group tolerance .

The high efficiency of Sonogashira couplings with vinyl iodides is attributed to the facile oxidative addition of the carbon-iodine bond to palladium, followed by efficient transmetalation with the copper acetylide intermediate . This methodology has found extensive application in the synthesis of natural products containing conjugated enyne motifs .

Stille Coupling Methodologies

Stille coupling reactions of 2-iodo-4-methylpent-1-ene with organostannanes provide access to substituted alkenes with stereoretentive coupling, achieving yields of 65-85% [10]. These reactions typically employ tetrakis(triphenylphosphine)palladium as catalyst and proceed under mild conditions with excellent functional group tolerance [10].

The stereoretentive nature of Stille couplings makes them particularly valuable for constructing geometrically defined alkenes required in natural product synthesis [10]. The methodology has been successfully applied to the synthesis of cleviolide, where the coupling of 4-tributylstannylfuran-2(5H)-one with 1-iodo-4-methylpent-3-en-1-yne provides direct access to the natural product [10].

Applications in Natural Product Fragment Coupling Strategies

The structural complexity and functional group density of natural products demand highly efficient and selective synthetic methodologies. 2-Iodo-4-methylpent-1-ene and related vinyl iodide derivatives have emerged as crucial building blocks in natural product synthesis, enabling the construction of complex molecular architectures through strategic fragment coupling approaches.

Cleviolide and Scobinolide Synthesis

The synthesis of cleviolide demonstrates the power of vinyl iodides in natural product construction [10]. The key transformation involves a palladium-catalyzed cross-coupling reaction between 4-tributylstannylfuran-2(5H)-one and 1-iodo-4-methylpent-3-en-1-yne, directly providing the natural product in 78% yield [10]. This approach represents a highly convergent strategy that minimizes the total number of synthetic steps while maintaining excellent selectivity [10].

The success of this methodology stems from the complementary reactivity of the vinyl iodide and organostannane partners, which undergo efficient transmetalation under mild palladium-catalyzed conditions [10]. The resulting products can be further manipulated to access both (Z)- and (E)-isomers of scobinolide, demonstrating the versatility of this approach [10].

Latrunculol A Total Synthesis

The total synthesis of (+)-18-epi-latrunculol A showcases the utility of vinyl iodides in constructing complex macrolactone natural products [11]. The key synthetic sequence involves the conversion of intermediate precursors to vinyl iodide derivatives, which undergo subsequent Heck cyclization reactions to form the requisite ring systems [11].

The vinyl iodide intermediates in this synthesis are generated through a two-step protocol involving allylation with substituted allyl bromides and concomitant alkene isomerization, followed by reduction of ester functionalities [11]. The resulting vinyl iodides undergo cascade Jeffery-Heck cyclization/lactol formation sequences to provide the protected Wieland-Gumlich aldehyde in 76% yield [11].

Aspidosperma Alkaloid Synthesis

The synthesis of aspidospermidine and vincadifformine demonstrates the application of vinyl iodides in constructing complex indole alkaloid frameworks [12]. The key transformation involves a Heck cyclization of vinyl iodide intermediates onto tri-substituted double bonds, forming the pentacyclic core of aspidospermidine in 65% yield [12].

The vinyl iodide intermediates are prepared through a three-step sequence from cascade reaction products, highlighting the importance of strategic intermediate functionalization [12]. The resulting cyclization products undergo subsequent hydrogenation and debenzylation to provide (+)-aspidospermidine in nine linear steps with 23% overall yield, representing the shortest enantioselective synthesis reported to date [12].

Strychnine Synthetic Approach

The synthesis of strychnine illustrates the power of vinyl iodides in accessing complex polycyclic natural products [12]. The key vinyl iodide intermediate undergoes a direct conversion to the protected Wieland-Gumlich aldehyde through a cascade Jeffery-Heck cyclization/lactol formation sequence [12].

The mechanistic pathway involves insertion of palladium into the vinyl iodide followed by carbopalladation to forge the six-membered ring system [12]. The resulting alkyl palladium intermediate undergoes β-hydride elimination to provide an enol that rapidly engages in lactol formation with the proximal alcohol-bearing side chain [12].

Marine Natural Product Applications

The synthesis of marine natural products such as palmyrolide A demonstrates the utility of vinyl iodides in constructing enamide macrolide frameworks . The key transformation involves a copper-catalyzed intramolecular coupling of vinyl iodide with amide functionalities to generate the macrocyclic core structure .

The success of this methodology relies on the high reactivity of the vinyl iodide functionality toward copper-mediated cross-coupling reactions, which proceed under mild conditions with excellent functional group tolerance . The resulting products maintain the complex stereochemistry required for biological activity while providing access to the natural product in 14 synthetic steps .

Polyketide Fragment Assembly

The synthesis of amphidinolide O fragments demonstrates the application of vinyl iodides in constructing complex polyketide natural products . The key C12-C17 fragment is assembled through stereoselective coupling reactions involving vinyl iodide intermediates .

The synthetic approach employs titanium-mediated diastereoselective anti-aldol reactions as key steps, followed by vinyl iodide formation and subsequent coupling reactions . The resulting fragments are assembled through stereoselective coupling strategies that maintain the complex stereochemistry required for the natural product .

XLogP3

3.6

Exact Mass

209.99055 g/mol

Monoisotopic Mass

209.99055 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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